5-Hydroxyuridine is classified as a nucleoside, more specifically, a derivative of uridine. It is formed through the oxidation of uridine, which can occur in biological systems due to reactive oxygen species or through chemical oxidants. This modification is prevalent in various organisms, including bacteria and humans, where it may influence tRNA function and stability under oxidative conditions .
The synthesis of 5-Hydroxyuridine can be accomplished through several methods, one of which involves the oxidation of uridine using specific reagents. The automated solid-phase synthesis method has been employed to produce site-specifically modified oligoribonucleotides containing 5-Hydroxyuridine. This process typically utilizes phosphoramidite chemistry to incorporate the modified nucleoside into oligonucleotides.
Key Parameters:
The molecular formula for 5-Hydroxyuridine is . Its structure includes a ribose sugar linked to a uracil base with a hydroxyl group at the 5-position of the pyrimidine ring. The presence of this hydroxyl group alters the hydrogen bonding capabilities of the nucleoside, impacting its base-pairing behavior and interaction with other nucleotides.
Structural Data:
5-Hydroxyuridine participates in various chemical reactions, particularly those involving RNA polymerases and reverse transcriptases. Its presence can influence base-pairing properties during RNA synthesis, leading to preferential incorporation of certain nucleotides opposite the modified base.
Key Reactions:
The mechanism by which 5-Hydroxyuridine exerts its effects primarily relates to its incorporation into RNA and subsequent impact on transcription and translation processes. The hydroxyl group at the 5-position can lead to altered hydrogen bonding patterns, potentially resulting in misincorporation during RNA synthesis.
Data Insights:
5-Hydroxyuridine exhibits several notable physical and chemical properties:
The scientific applications of 5-Hydroxyuridine are diverse:
The identification of 5-hydroxyuridine (ho⁵U) emerged during the pioneering era of nucleoside biochemistry in the mid-20th century. Initial studies in the 1960s focused on characterizing "unusual" nucleosides in hydrolyzed tRNA samples. The compound was first isolated and structurally characterized in 1965 using chromatographic techniques, coinciding with the discovery of other modified bases like pseudouridine. Its presence in Escherichia coli and yeast tRNAs distinguished it from canonical uridine through altered mobility patterns in paper chromatography and ultraviolet absorption spectra [5]. Early biochemical work revealed that ho⁵U was not a direct dietary incorporation product but arose from de novo enzymatic modification of uridine residues within the tRNA chain. This positioned it among the first documented examples of posttranscriptional RNA modifications, fundamentally altering the understanding of RNA's chemical complexity beyond its template-driven sequence [1] [5].
Table 1: Key Historical Milestones in ho⁵U Research
Year | Discovery | Methodology | Significance |
---|---|---|---|
1965 | First isolation and structural identification of ho⁵U | Paper chromatography, UV spectroscopy | Established existence of hydroxylated pyrimidine modifications |
1970s-80s | Confirmation of ho⁵U location at tRNA wobble position (U34) | RNA sequencing, nuclease digestion | Linked ho⁵U to tRNA decoding function |
1990s | Identification of TrhP (bacterial ho⁵U synthase) | Gene knockout, metabolic labeling | Elucidated enzymatic basis of biosynthesis |
2000s | Detection of ho⁵U dynamics under stress conditions | LC-MS/MS of tRNA hydrolysates | Revealed functional plasticity beyond structural role |
5-Hydroxyuridine serves as a critical intermediate in the biosynthesis of functionally complex tRNA wobble base modifications, primarily in bacteria and fungi. Its formation is catalyzed by conserved enzymes: TrhO (an O₂-dependent hydroxylase) or TrhP (a prephenate-dependent hydroxylase). These enzymes specifically target uridine-34 within the anticodon loop of specific tRNAs (e.g., tRNAᴳˡʸ, tRNAᴰᵉᵛ, tRNAᴸʸˢ), flipping the base out of the stack for modification—a mechanism elucidated through structural studies of homologous enzymes [2] [7]. The hydroxylation introduces a polar group at carbon-5, altering the electronic properties of the uracil ring. This modification alone can subtly influence base-pairing flexibility but primarily acts as a biosynthetic precursor.
In Gram-negative bacteria like E. coli, ho⁵U undergoes further enzymatic elaboration:
Functionally, ho⁵U and its derivatives enhance decoding fidelity at the ribosome. The hydrophilic moiety at position 5 modulates the conformation and stability of the anticodon loop, facilitating non-Watson-Crick base pairing necessary for reading synonymous codons ending in G or A (e.g., GAA/GAG for glutamate). Furthermore, ho⁵U is sensitive to oxidative stress; exposure to UV-A radiation or Fenton reagents elevates its levels in E. coli rRNA and tRNA, suggesting a potential role as a redox sensor or in mitigating oxidative damage to RNA [1] [4].
Conceptual Figure: Biosynthetic Pathways and Functional Roles of ho⁵U Derivatives
Uridine-34 (in tRNA) │ ├──[TrhO/O₂] or [TrhP/Prephenate]──► ho⁵U │ │ Gram-negative Bacteria │ │ │ [CmoB/Cx-SAM]──► cmo⁵U ──[CmoM/SAM]──► mcmo⁵U │ │ Gram-positive Bacteria │ │ └──────────────────────────────[TrmR/SAM]──► mo⁵U
The occurrence of 5-hydroxyuridine demonstrates a striking phylogenetic restriction, being predominantly found in bacterial and fungal lineages with limited presence in higher eukaryotes. This distribution reflects evolutionary trajectories in tRNA modification machinery:
Evolutionary analyses reveal that genes encoding ho⁵U synthases (TrhP/TrhO) are under purifying selection in bacteria and fungi, indicating conserved functional importance. However, they show higher evolutionary divergence rates compared to core translational machinery genes, suggesting adaptive fine-tuning to specific ecological niches. The emergence of TrhP likely preceded TrhO, with the latter evolving in aerobes to exploit molecular oxygen [1]. The absence in multicellular eukaryotes correlates with the loss of the entire cmo⁵U/mcmo⁵U pathway, potentially replaced by alternative modification systems (e.g., mcm⁵U) offering similar decoding advantages.
Table 2: Phylogenetic Distribution of ho⁵U and Key Synthetases
Domain/Group | ho⁵U Detected | Primary Synthase | Downstream Derivatives | Functional Context |
---|---|---|---|---|
Gram-negative Bacteria | Yes | TrhP (major), TrhO | cmo⁵U, mcmo⁵U | tRNA wobble position; stress response |
Gram-positive Bacteria | Yes | TrhP | mo⁵U | tRNA wobble position |
Ascomycete Fungi | Yes (e.g., yeast) | TrhO ortholog | Limited (minor derivatives) | tRNAᴳˡʸ wobble; growth regulation |
Archaea | No | - | - | - |
Metazoa | No* | - | - | - |
*Limited evidence in some mitochondrial tRNAs |
Compound Name | Symbol | Context |
---|---|---|
5-Hydroxyuridine | ho⁵U | Core focus of article; wobble U modification intermediate |
5-Carboxymethoxyuridine | cmo⁵U | Downstream derivative in Gram-negative bacteria |
5-Methoxycarbonylmethoxyuridine | mcmo⁵U | Downstream derivative in Gram-negative bacteria |
5-Methoxyuridine | mo⁵U | Downstream derivative in Gram-positive bacteria |
Pseudouridine | Ψ | Contrasting common modification; mentioned historically |
N6-methyladenosine | m⁶A | Contrasting mRNA modification; mentioned in context of high-throughput methods |
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